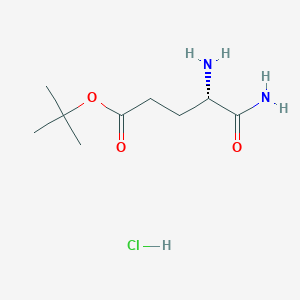

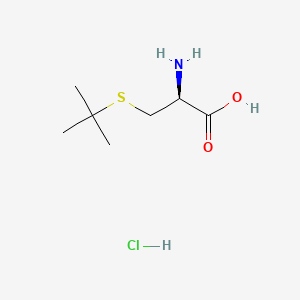

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Descripción general

Descripción

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 213.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Monomer Synthesis for Polyamide

The synthesis of chiral monomers, such as N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide, demonstrates the utility of amino acid derivatives in the development of advanced materials. This process involves regioselective attack and azide derivative formation, highlighting the role of amino acid derivatives in polymer science (Gómez, Orgueira, & Varela, 2003).

Enantioselective Synthesis in Medicinal Chemistry

The enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, showcases the application in synthesizing bioactive compounds. This process involves the use of glycine derivatives, demonstrating the importance of amino acid derivatives in crafting molecules with potential therapeutic applications (Pajouhesh et al., 2000).

Alkylation Reactions for Amino Acid Derivatives

Enantioselective alkylation of amino acid derivatives highlights the synthetic utility of these compounds in creating enantioenriched molecules. This includes the synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the versatility of amino acid derivatives in organic synthesis (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Fluorescent Probes and Medicinal Chemistry

The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives for use in 19F NMR illustrates the application of amino acid derivatives in creating sensitive probes for biochemical studies. This highlights their use in developing tools for medicinal chemistry and biological research (Tressler & Zondlo, 2014).

Hydrogels for Biomedical Applications

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including amino acid derivatives, for enhanced swelling properties and thermal stability, demonstrates the role of these derivatives in developing materials with potential medical applications (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

It’s known that amino acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The tert-butyl group attached to the molecule is known for its unique reactivity pattern . This group can participate in various chemical transformations, which might influence the interaction of the compound with its targets .

Biochemical Pathways

The compound, being an amino acid derivative, could potentially be involved in protein synthesis and other biochemical pathways related to amino acid metabolism . The tert-butyl group of the compound might also have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to influence the solubility and stability of the compounds it is attached to , which could impact the bioavailability of the compound.

Result of Action

Given its structure, it might influence the function of proteins or enzymes it interacts with, leading to downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride . The crowded tert-butyl group of the compound might also influence its reactivity and stability in different environments .

Propiedades

IUPAC Name |

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMYFJKEBCMDR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.